

# Chemical structure and IUPAC name of 4-Chloro-3-iodopyridine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Chloro-3-iodopyridine

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An In-depth Technical Guide to **4-Chloro-3-iodopyridine** for Advanced Research

## Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **4-Chloro-3-iodopyridine**, a pivotal heterocyclic intermediate for professionals in drug development and scientific research. We will delve into its fundamental chemical properties, synthesis, reactivity, and applications, offering field-proven insights into its utility as a versatile building block in modern organic synthesis.

## Core Chemical Identity and Structure

**4-Chloro-3-iodopyridine** is a disubstituted pyridine ring, a structural motif of significant interest in medicinal chemistry. Its unique arrangement of halogen atoms—a chlorine at position 4 and an iodine at position 3—provides distinct reactivity profiles that can be exploited for sequential, site-selective functionalization.

The definitive IUPAC name for this compound is **4-chloro-3-iodopyridine**.<sup>[1]</sup> Its structure is confirmed by its CAS Registry Number, 89167-34-0.<sup>[2]</sup>

Caption: Chemical structure of **4-chloro-3-iodopyridine**.

## Physicochemical and Spectroscopic Data Summary

The key properties of **4-Chloro-3-iodopyridine** are summarized below, providing essential data for experimental design and characterization.

Property	Value	Source(s)
IUPAC Name	4-chloro-3-iodopyridine	[1]
CAS Number	89167-34-0	[2]
Molecular Formula	C <sub>5</sub> H <sub>3</sub> ClIN	[2][3]
Molecular Weight	239.44 g/mol	[2][3]
Appearance	Solid	[2]
Melting Point	69-71 °C	[4]
Boiling Point	248.6 °C	[3]
SMILES	<chem>C1=CN=CC(=C1Cl)I</chem>	[1][3]
InChIKey	GPFGRYFMMHDHGA-UHFFFAOYSA-N	[1][2]

## Synthesis Protocol and Mechanistic Insights

The synthesis of **4-Chloro-3-iodopyridine** is most effectively achieved through directed ortho-metalation, a powerful strategy for functionalizing aromatic rings with high regioselectivity. The chlorine atom at the 4-position directs the deprotonation to the adjacent C-3 position.

### Expertise in Action: Causality of Reagent Choice

The choice of Lithium Diisopropylamide (LDA) as the base is critical.[5] LDA is a strong, non-nucleophilic base, which is essential for efficiently deprotonating the pyridine ring at the C-3 position without competing in a nucleophilic attack on the ring itself. The reaction is conducted at extremely low temperatures (-78°C) to ensure the stability of the lithiated intermediate and prevent side reactions.[5] Subsequent quenching with iodine introduces the iodo group at the desired position.

## Self-Validating Experimental Protocol: Synthesis of 4-Chloro-3-iodopyridine

This protocol is based on established methodologies for the directed metalation of chloropyridines.<sup>[5]</sup>

#### Step 1: Preparation of the Reaction Vessel

- A three-necked, round-bottom flask is flame-dried under a vacuum and subsequently purged with dry nitrogen gas. This ensures an inert, anhydrous atmosphere, which is critical for the stability of the organolithium intermediate.
- The flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

#### Step 2: Reaction Setup

- Dissolve 4-chloropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).<sup>[5]</sup>
- Cool the solution to below  $-70^{\circ}\text{C}$  using a dry ice/acetone bath. Maintaining this low temperature is crucial to prevent decomposition of the lithiated species.

#### Step 3: Deprotonation

- Slowly add Lithium Diisopropylamide (LDA) (2 equivalents, 1 M solution in hexanes) dropwise to the stirred solution, ensuring the internal temperature does not rise above  $-70^{\circ}\text{C}$ .<sup>[5]</sup>
- Stir the resulting mixture at  $-78^{\circ}\text{C}$  for 30 minutes to ensure complete formation of the lithiated intermediate.<sup>[5]</sup>

#### Step 4: Iodination

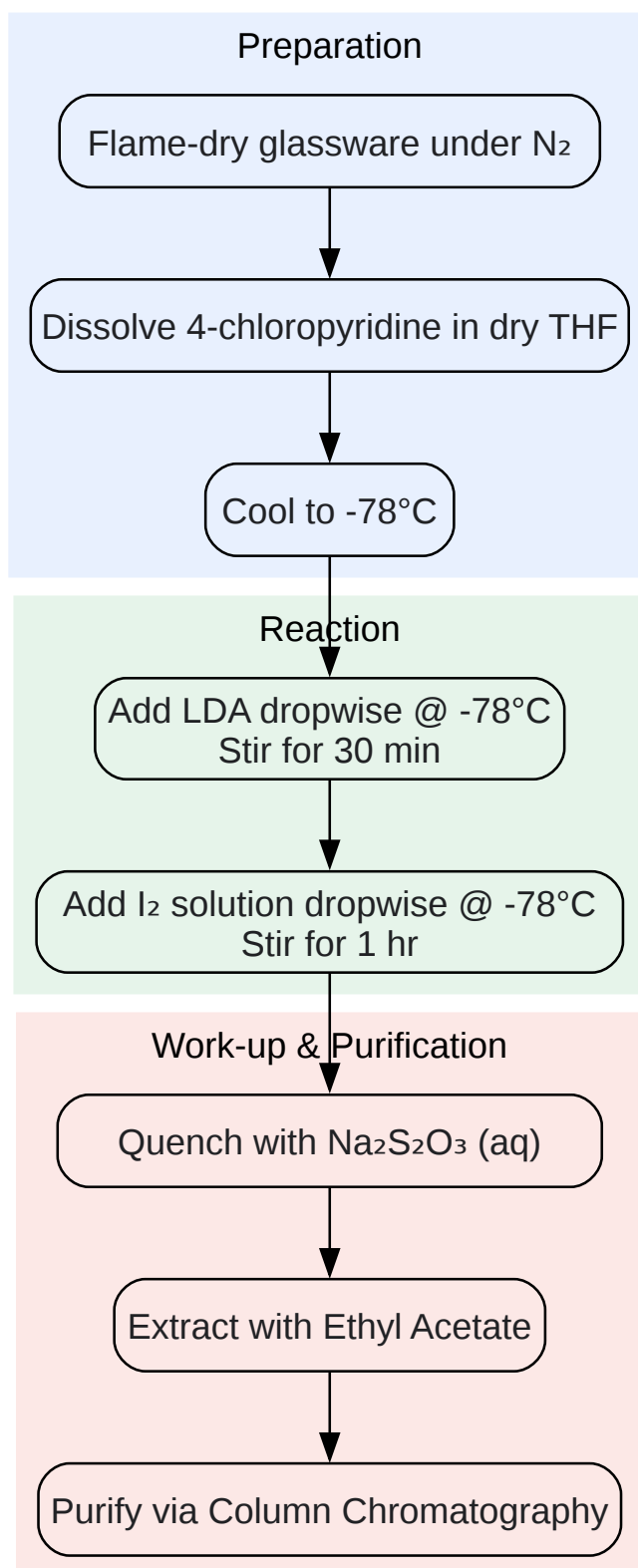
- Prepare a solution of iodine (1.2 equivalents) in anhydrous THF.
- Add the iodine solution dropwise to the reaction mixture over 10 minutes, again maintaining a temperature below  $-70^{\circ}\text{C}$ .<sup>[5]</sup>
- Allow the reaction to stir for an additional hour at  $-78^{\circ}\text{C}$ .

#### Step 5: Quenching and Work-up

- Slowly warm the reaction mixture to room temperature.
- Quench the reaction by the careful addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.
- Extract the product with an organic solvent such as ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

#### Step 6: Purification

- Purify the crude product via column chromatography on silica gel to yield pure **4-Chloro-3-iodopyridine**.



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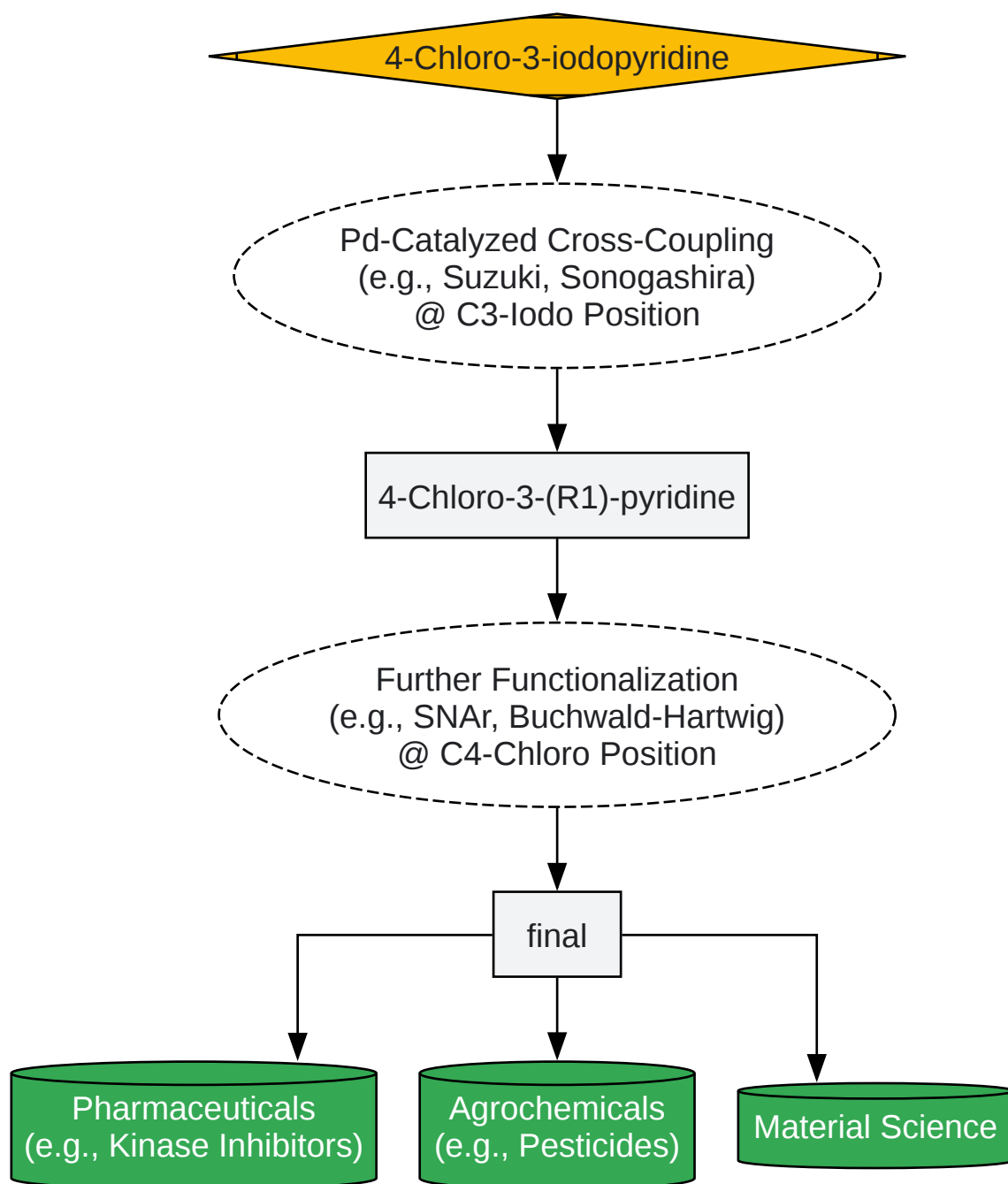
Caption: Experimental workflow for the synthesis of **4-chloro-3-iodopyridine**.

## Applications in Drug Discovery and Development

**4-Chloro-3-iodopyridine** is not merely a chemical curiosity; it is a strategic building block for constructing complex molecular architectures. Its utility stems from the differential reactivity of its two halogen substituents.

The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This makes the iodine atom an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.<sup>[6]</sup> This regioselective reactivity allows for the initial introduction of a diverse range of substituents at the C-3 position, while leaving the C-4 chloro-substituent intact for subsequent transformations under more forcing conditions.

This sequential functionalization capability is invaluable in drug discovery programs, where it enables the rapid synthesis of libraries of analogs for structure-activity relationship (SAR) studies. The pyridine core is a common motif in many biologically active molecules, and this intermediate serves as a versatile scaffold for developing novel agents in oncology, neuroscience, and infectious diseases.<sup>[6]</sup>



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Caption: Role as a versatile scaffold in synthetic chemistry.

## Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount. **4-Chloro-3-iodopyridine** is a hazardous substance and must be handled with appropriate care.

## GHS Hazard Classification:[2]

- Signal Word: Danger
- Pictograms:
  - Corrosion
  - Harmful
  - Environmental Hazard
- Hazard Statements:
  - H302: Harmful if swallowed.[2][7]
  - H315: Causes skin irritation.[2][7]
  - H318: Causes serious eye damage.[2][7]
  - H400: Very toxic to aquatic life.[2][7]

## Recommended Handling Procedures:

- Engineering Controls: Always work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8][9] Ensure that eyewash stations and safety showers are readily accessible.[9]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly fitting safety goggles.[8][10]
- Handling: Avoid contact with skin, eyes, and clothing.[9][10] Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling.[8]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] Keep away from incompatible materials such as strong oxidizing agents.[9]

## Disposal:



- Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[7]

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- To cite this document: BenchChem. [Chemical structure and IUPAC name of 4-Chloro-3-iodopyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630668#chemical-structure-and-iupac-name-of-4-chloro-3-iodopyridine]

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